molecular formula C6H10ClFO2S B13458399 (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride

(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride

Cat. No.: B13458399
M. Wt: 200.66 g/mol
InChI Key: LWLXBZQWYVCDEN-UHFFFAOYSA-N
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Description

(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclobutane ring substituted with a fluorine atom at position 1, a methyl group at position 3, and a methanesulfonyl chloride group attached to the adjacent carbon. This structure imparts unique physicochemical properties, including modified reactivity and stability due to the electron-withdrawing fluorine and steric effects of the methyl group.

Sulfonyl chlorides are pivotal in organic synthesis, often serving as electrophilic reagents for forming sulfonate esters, amides, or as leaving groups. The cyclobutyl moiety in this compound may enhance lipophilicity or influence stereochemical outcomes in reactions compared to linear or aromatic analogs.

Properties

Molecular Formula

C6H10ClFO2S

Molecular Weight

200.66 g/mol

IUPAC Name

(1-fluoro-3-methylcyclobutyl)methanesulfonyl chloride

InChI

InChI=1S/C6H10ClFO2S/c1-5-2-6(8,3-5)4-11(7,9)10/h5H,2-4H2,1H3

InChI Key

LWLXBZQWYVCDEN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CS(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1-Fluoro-3-methylcyclobutyl Intermediate

The fluorinated cyclobutyl moiety is typically prepared via selective fluorination of a 3-methylcyclobutyl precursor or through ring construction strategies involving fluorinated building blocks.

  • Strain-Enabled Fluorination of Cyclobutyl Alcohols: According to Milligan’s 2018 dissertation on strain-enabled fluorination reactions, bicyclo[1.1.0]butyl alcohols undergo deoxyfluorination to yield fluorinated methylenecyclobutanes with high diastereoselectivity using specialized fluorinating agents. This approach can be adapted to prepare 1-fluoro-3-methylcyclobutyl derivatives by starting from the corresponding cyclobutyl alcohols and applying deoxyfluorination protocols under mild conditions to preserve ring integrity and stereochemistry.

  • Nucleophilic Fluorination: Another approach involves nucleophilic substitution on suitable cyclobutyl precursors bearing a good leaving group at the 1-position, such as a tosylate or mesylate, with fluoride sources like tetra-n-butylammonium fluoride (TBAF) or other fluoride salts. This method requires careful control to avoid ring opening or rearrangement.

Introduction of the Methanesulfonyl Chloride Group

The methanesulfonyl chloride moiety is introduced by sulfonylation of the cyclobutyl methanol or cyclobutyl methyl intermediate.

  • Reaction with Methanesulfonyl Chloride: The classical method involves reacting the cyclobutyl methanol derivative with methanesulfonyl chloride (CH3SO2Cl) in the presence of a non-nucleophilic base such as triethylamine or pyridine. This reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, displacing chloride and forming the sulfonate ester intermediate.

  • Direct Chlorination of Methanesulfonic Acid Derivatives: Methanesulfonyl chloride itself is commonly prepared industrially by chlorination of methanesulfonic acid with thionyl chloride or phosgene. This reagent is then used for sulfonylation steps.

Optimized Conditions and Solvent Systems

  • Solvents: The sulfonylation reaction typically employs inert organic solvents such as dichloromethane, chloroform, or toluene. These solvents provide good solubility and stability for both reactants and products.

  • Temperature Control: Reactions are performed at low to moderate temperatures (0 to 30 °C) to minimize side reactions and decomposition, especially given the sensitivity of sulfonyl chlorides to moisture and heat.

  • Acid and Base Catalysis: Acid catalysis is generally avoided during sulfonylation to prevent hydrolysis of the sulfonyl chloride. Instead, bases like triethylamine neutralize the released HCl and drive the reaction forward.

Purification and Isolation

  • Workup: After reaction completion, the mixture is quenched with water or aqueous base to remove excess reagents and byproducts.

  • Isolation: The product is isolated by organic extraction, drying over anhydrous salts, and purification by distillation under reduced pressure or column chromatography, considering the compound’s sensitivity to hydrolysis.

Summary Table of Preparation Steps

Step Reactants / Intermediates Conditions Outcome / Notes
1 3-Methylcyclobutyl alcohol or precursor Deoxyfluorination (e.g., DAST, Deoxo-Fluor) at 0–25 °C Formation of 1-fluoro-3-methylcyclobutyl intermediate with stereocontrol
2 1-Fluoro-3-methylcyclobutyl alcohol + CH3SO2Cl Inert solvent (DCM), triethylamine, 0–30 °C Formation of (1-Fluoro-3-methylcyclobutyl)methanesulfonate intermediate
3 Methanesulfonate intermediate Chlorination or direct sulfonyl chloride use Conversion to (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride

Research Findings and Considerations

  • The fluorination step benefits from strain-release mechanisms in small rings, improving reaction rates and selectivity.

  • Methanesulfonyl chloride is highly reactive and moisture sensitive; thus, rigorous anhydrous conditions are essential to prevent hydrolysis to methanesulfonic acid.

  • The sulfonylation step proceeds efficiently with non-nucleophilic bases, avoiding side reactions such as elimination or rearrangement.

  • The overall yield depends on the purity of intermediates and strict control of reaction parameters; yields around 60–70% are typical in analogous sulfonylation reactions.

  • No direct industrial or large-scale synthesis reports specific to (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride were found in public patents or literature, suggesting this compound is mainly accessed via custom laboratory synthesis.

Chemical Reactions Analysis

(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride with other sulfonyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Methanesulfonyl chloride CH₃SO₂Cl 114.55 Linear alkyl Highly reactive; rapid hydrolysis
Benzenesulfonyl chloride C₆H₅SO₂Cl 176.62 Aromatic ring Moderate reactivity; requires reflux for hydrolysis
(1-Cyanocyclobutyl)methanesulfonyl chloride C₆H₈ClNO₂S 193.65 Cyclobutyl, cyano Marketed for niche applications ()
Target compound C₆H₁₀ClFO₂S 200.66 Cyclobutyl, fluoro, methyl Likely moderate reactivity (steric hindrance vs. electron withdrawal)

Notes:

  • However, steric bulk from the methyl-substituted cyclobutane may slow kinetics compared to linear analogs like methanesulfonyl chloride ().
  • The molecular weight and lipophilicity are higher than methanesulfonyl chloride, suggesting differences in solubility and bioavailability in pharmaceutical contexts ().

Reactivity and Stability

  • Hydrolysis : Methanesulfonyl chloride hydrolyzes rapidly in aqueous NaOH at room temperature (). The target compound’s hydrolysis rate is expected to be slower due to steric shielding but faster than benzenesulfonyl chloride due to fluorine’s electron-withdrawing effects.
  • Synthetic Utility : Methanesulfonyl chloride is widely used to activate alcohols as leaving groups (). The cyclobutyl derivative may offer tailored steric environments for stereoselective reactions, though this requires experimental validation.

Biological Activity

(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride is a specialized organic compound notable for its unique structural features, including a cyclobutane ring and a methanesulfonyl chloride group. This compound has attracted attention in medicinal chemistry due to its potential reactivity and biological applications, particularly as a precursor in the synthesis of sulfonamide-based drugs.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C5H8ClFNO2S
  • Molecular Weight : 201.64 g/mol

The presence of the fluorine atom enhances the compound's electrophilicity, making it suitable for nucleophilic substitution reactions, which are crucial in drug development and organic synthesis.

(1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride is primarily studied for its potential interactions with various biological targets. Its reactivity allows it to participate in nucleophilic substitution reactions, which can modify biological molecules, potentially leading to therapeutic effects. The methanesulfonyl chloride group acts as an excellent leaving group, facilitating these reactions.

Interaction Studies

Interaction studies employing molecular docking and structure-activity relationship (SAR) modeling have been used to predict how this compound interacts with biological targets. These approaches help in identifying potential therapeutic effects and side effects during the drug development process.

Applications in Medicinal Chemistry

The compound has been explored as a precursor for developing novel sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and compounds similar to (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride have shown significant activity against various pathogens.

Case Studies

  • Anticancer Activity : Research indicates that compounds structurally related to (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride can inhibit key pathways in cancer cells. For instance, certain sulfonamide derivatives have shown efficacy in treating various cancers such as acute myelogenous leukemia (AML) and melanoma by targeting specific kinases involved in tumor growth .
  • Inflammation Modulation : Some studies suggest that similar compounds may exhibit anti-inflammatory properties by inhibiting inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Methanesulfonyl fluorideContains a methanesulfonyl groupUsed primarily as a fluorinating agent
3-MethylcyclobutanolCyclobutane ring with hydroxyl groupExhibits different reactivity due to hydroxyl
1-Bromo-3-methylcyclobutaneSimilar cyclobutane structureEnhanced reactivity compared to fluorinated version
SulfanilamideContains sulfonamide functional groupKnown for significant antibacterial properties

This table illustrates the diversity within this chemical class while highlighting the unique attributes of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride related to its fluorinated structure and potential applications in drug design.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use a respirator if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .
  • Storage : Store in a corrosive-resistant container (e.g., glass) away from light and heat (room temperature recommended). Keep containers tightly sealed .
  • Emergency Measures : In case of skin contact, immediately rinse with water for ≥15 minutes and seek medical attention. For eye exposure, rinse cautiously with water and remove contact lenses .

Q. What synthetic routes are available for producing (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride, and what are their key parameters?

  • Methodological Answer :

  • Route 1 : Reaction of cyclobutane-thiol derivatives with chlorine gas in the presence of a fluorinating agent (e.g., Selectfluor®). Key parameters: Temperature (0–5°C), anhydrous conditions, and stoichiometric control to minimize side products .
  • Route 2 : Sulfonation of (1-fluoro-3-methylcyclobutyl)methanol using chlorosulfonic acid. Optimal yields (70–80%) are achieved at –20°C with slow reagent addition to prevent exothermic decomposition .
  • Table 1 : Comparison of Synthetic Routes
RouteYield (%)Key ConditionsLimitations
165–75Low temp, anhydrousRequires specialized fluorination agents
270–80Cryogenic, controlled additionRisk of over-sulfonation

Q. How should researchers assess the purity and stability of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride during storage?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210 nm). Compare retention times against a certified reference standard .
  • Stability Testing : Monitor decomposition via FT-IR for sulfonyl chloride peak integrity (S=O stretch at 1360–1380 cm⁻¹). Store samples under nitrogen to prevent hydrolysis .
  • Critical Storage Factors : Avoid exposure to moisture, heat (>30°C), and strong oxidizers. Shelf life extends to 6 months when stored in amber glass at –20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing fluorine and sulfonyl groups activate the molecule for nucleophilic attack. Kinetic studies show a two-step mechanism: (1) rapid chloride displacement by the nucleophile (e.g., amine), followed by (2) rate-determining proton transfer. Computational models (DFT) suggest transition-state stabilization via hydrogen bonding with the cyclobutyl ring .
  • Table 2 : Reaction Kinetics with Amines
Aminek (s⁻¹)Activation Energy (kJ/mol)
Primary0.4558.2
Secondary0.2862.7

Q. How can computational chemistry methods predict the interaction of (1-Fluoro-3-methylcyclobutyl)methanesulfonyl chloride with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinity to enzyme active sites (e.g., proteases). The fluorinated cyclobutyl group enhances hydrophobic interactions, while the sulfonyl chloride acts as an electrophilic warhead .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity. Parameters like LogP and polar surface area are critical for predicting membrane permeability .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide formation using this compound?

  • Methodological Answer :

  • Variable Analysis :
  • Solvent Effects : Higher yields (85%) in aprotic solvents (e.g., DCM) vs. 60% in THF due to reduced nucleophilicity of byproducts .
  • Stoichiometry : Excess amine (1.5 eq.) minimizes side reactions, but >2 eq. leads to dimerization .
  • Case Study : Reproducibility issues in aqueous conditions were resolved by using molecular sieves to scavenge moisture, improving yields from 50% to 78% .

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